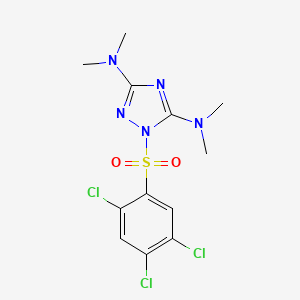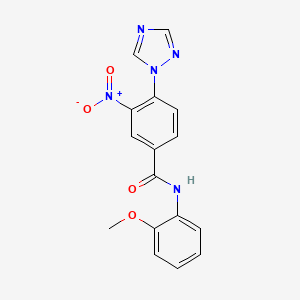
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Descripción general
Descripción
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is a triazole-based compound notable for its distinctive trichlorophenyl group and sulfonyl functionalities. This compound has piqued the interest of researchers due to its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine typically involves multiple steps. A common synthetic route includes:
Formation of the triazole ring through cyclization reactions involving hydrazines and nitriles or amidines.
Introduction of the dimethylamino group via alkylation or nucleophilic substitution.
Attachment of the trichlorophenylsulfonyl group through sulfonylation reactions, utilizing sulfonyl chlorides under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound might be scaled up using more robust and cost-effective methods, such as flow chemistry. Continuous processes ensure better control over reaction parameters and product quality. The use of automated systems and high-throughput screening optimizes reaction conditions and improves yields.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine undergoes various types of reactions:
Oxidation: : Typically involves oxidizing agents like hydrogen peroxide, yielding oxidized derivatives.
Reduction: : Use of reducing agents like sodium borohydride can reduce the compound to form different analogs.
Substitution: : Halogenated compounds can substitute with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Amines, thiols, and alcohols
Major Products
Oxidation products (often hydroxylated derivatives)
Reduced forms (such as amines)
Substituted triazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine finds diverse applications, which include:
Chemistry: : Utilized in the synthesis of more complex molecules due to its versatile reactive sites.
Biology: : Serves as a scaffold in drug design for its stability and ability to interact with biological targets.
Medicine: : Explored for potential pharmaceutical applications, particularly in developing compounds with antifungal, antiviral, or anticancer properties.
Industry: : Applied in material sciences for its chemical stability and in manufacturing specialty chemicals.
Mecanismo De Acción
This compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: : Interacts with proteins or enzymes, affecting their activity.
Pathways Involved: : May inhibit specific signaling pathways or disrupt cellular processes.
Comparación Con Compuestos Similares
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is unique compared to other triazole derivatives because of its specific substituents, which provide enhanced stability and biological activity.
Similar Compounds
1,2,4-Triazole-based antifungals (e.g., fluconazole)
Sulfonyl-containing pharmaceuticals (e.g., sulfa drugs)
This compound stands out due to the presence of both the dimethylamino and trichlorophenylsulfonyl groups, which endow it with distinctive chemical properties and potential therapeutic benefits.
Propiedades
IUPAC Name |
3-N,3-N,5-N,5-N-tetramethyl-1-(2,4,5-trichlorophenyl)sulfonyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3N5O2S/c1-18(2)11-16-12(19(3)4)20(17-11)23(21,22)10-6-8(14)7(13)5-9(10)15/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNHJZPDGMEPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether](/img/structure/B3140546.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3140551.png)
![1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B3140552.png)
![1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B3140563.png)








![1-[(4-Ethylphenyl)methoxy]imidazole](/img/structure/B3140638.png)
![3-{[(4-methoxyphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140643.png)
